molecular formula C13H13NO3 B1603569 Ethyl 7-methoxyquinoline-3-carboxylate CAS No. 71082-46-7

Ethyl 7-methoxyquinoline-3-carboxylate

Cat. No. B1603569
Key on ui cas rn: 71082-46-7
M. Wt: 231.25 g/mol
InChI Key: MHONKQIXMNJTGY-UHFFFAOYSA-N
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Patent
US09102674B2

Procedure details

Ethyl 7-methoxyquinoline-3-carboxylate. To a solution of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.24 g, 4.67 mmol) in a mixture of EtOAc (30 mL) and ethanol (30 mL) was added 10% Pd/C (10 mg). The flask was evacuated and filled with nitrogen three times and evacuated and filled with hydrogen three times and stirred overnight. After filtration through a plug of silica the reaction mixture was concentrated onto silica. Purification by FCC (SiO2, 0-10% MeOH/DCM) afforded the title compound as a brown solid (955 mg, 89%). 1H NMR (400 MHz, CDCl3) δ 9.37 (d, J=2.0 Hz, 1H), 8.75 (d, J=2.0 Hz, 1H), 7.80 (d, J=9.0 Hz, 1H), 7.47 (d, J=2.3 Hz, 1H), 7.27 (d, J=2.3 Hz, 1H), 4.45 (q, J=7.0 Hz, 2H), 4.01-3.93 (m, 3H), 1.44 (t, J=7.2 Hz, 3H). [M+H]=232.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=[N:10]2)=[CH:5][CH:4]=1.ClC1C2C(=CC(OC)=CC=2)N=CC=1C(OCC)=O>CCOC(C)=O.C(O)C.[Pd]>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=C(C=NC2=C1)C(=O)OCC
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=CC=C12)OC)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen three times
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen three times
FILTRATION
Type
FILTRATION
Details
After filtration through a plug of silica the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated onto silica
CUSTOM
Type
CUSTOM
Details
Purification by FCC (SiO2, 0-10% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C2C=C(C=NC2=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 955 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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